Dynamin IN-1

Catalog No.
S3214931
CAS No.
1345853-50-0
M.F
C23H24N2O
M. Wt
344.458
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dynamin IN-1

CAS Number

1345853-50-0

Product Name

Dynamin IN-1

IUPAC Name

1-carbazol-9-yl-3-[(4-methylphenyl)methylamino]propan-2-ol

Molecular Formula

C23H24N2O

Molecular Weight

344.458

InChI

InChI=1S/C23H24N2O/c1-17-10-12-18(13-11-17)14-24-15-19(26)16-25-22-8-4-2-6-20(22)21-7-3-5-9-23(21)25/h2-13,19,24,26H,14-16H2,1H3

InChI Key

ZIWXMTLLUDXGNQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O

Solubility

not available

Dynamin IN-1 is a small molecule inhibitor specifically targeting dynamin proteins, which are large GTPases critical for membrane fission during endocytosis. Dynamin proteins, particularly dynamin 1, play a pivotal role in the scission of vesicles from the plasma membrane, facilitating the internalization of various cellular materials. The compound Dynamin IN-1 has been developed to selectively inhibit dynamin's GTPase activity, thereby affecting its function in vesicle trafficking and cellular processes such as synaptic transmission and receptor recycling.

Dynamin IN-1 acts primarily through inhibition of the GTPase activity of dynamin proteins. The mechanism involves binding to the GTPase domain of dynamin, preventing the hydrolysis of guanosine triphosphate (GTP) to guanosine diphosphate (GDP). This inhibition disrupts the conformational changes required for dynamin to polymerize and form the helical collar around budding vesicles, ultimately blocking membrane scission.

The general reaction can be summarized as follows:

Dynamin+GTPDynamin IN 1InhibitionDynamin GTP complex\text{Dynamin}+\text{GTP}\xrightleftharpoons[\text{Dynamin IN 1}]{\text{Inhibition}}\text{Dynamin GTP complex}

Where the presence of Dynamin IN-1 prevents the conversion of GTP to GDP, thus hindering the normal function of dynamin.

Dynamin IN-1 has been shown to significantly impact various biological processes by inhibiting dynamin-mediated endocytosis. Studies have demonstrated that this compound can reduce synaptic vesicle endocytosis in neuronal cells, leading to impaired neurotransmission. Additionally, it affects clathrin-mediated endocytosis by stabilizing clathrin-coated pits and preventing their maturation into vesicles.

Research indicates that treatment with Dynamin IN-1 results in altered cellular uptake mechanisms, affecting processes such as receptor internalization and nutrient absorption. The biological implications extend to potential therapeutic applications in conditions where modulation of endocytosis is beneficial.

The synthesis of Dynamin IN-1 typically involves multi-step organic synthesis techniques. While specific synthetic routes may vary, a general approach includes:

  • Starting Materials: Selection of appropriate precursors based on desired functional groups.
  • Reactions: Utilizing reactions such as amide coupling, alkylation, or cyclization to construct the core structure.
  • Purification: Employing chromatographic techniques (e.g., high-performance liquid chromatography) to isolate and purify the final product.
  • Characterization: Confirming the structure through nuclear magnetic resonance spectroscopy and mass spectrometry.

Dynamin IN-1 has several applications in research and potential therapeutic areas:

  • Neuroscience Research: Used to study synaptic transmission and endocytic pathways in neurons.
  • Cancer Research: Investigating its role in cancer cell proliferation and metastasis by modulating endocytic pathways.
  • Drug Delivery: Exploring its potential in enhancing drug delivery systems by targeting specific cellular uptake mechanisms.

Interaction studies involving Dynamin IN-1 focus on its binding affinity and specificity towards dynamin proteins. Techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to characterize these interactions quantitatively. Results indicate that Dynamin IN-1 exhibits high specificity for dynamin 1 over other GTPases, underscoring its potential as a selective inhibitor.

Furthermore, studies have shown that co-treatment with Dynamin IN-1 alters the dynamics of clathrin-coated vesicle formation, providing insights into its mechanistic role in cellular trafficking.

Several compounds exhibit similar mechanisms or target dynamin or related proteins. Below is a comparison highlighting their uniqueness:

CompoundMechanism of ActionUnique Features
DynasoreInhibits dynamin's GTPase activityNon-specific; affects multiple GTPases
MiTMABInhibits dynamins by disrupting oligomerizationTargets multiple isoforms; broader effects
CCG-203971Inhibits clathrin-mediated endocytosisMore focused on clathrin dynamics than dynamins
DynasoreNon-selective inhibition of dynaminsAffects both endocytosis and exocytosis

Dynamin IN-1 stands out due to its selective inhibition of dynamin 1 without significant effects on other GTPases or cellular processes, making it a valuable tool for studying specific pathways involved in endocytosis.

XLogP3

4.1

Dates

Modify: 2023-07-25

Explore Compound Types